Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a hexahydro-s-indacene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacene derivative, followed by its coupling with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a multi-protein complex involved in the immune response. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce inflammation and potentially treat related diseases .
Comparison with Similar Compounds
Similar Compounds
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another compound with a similar hexahydro-s-indacene moiety, used as an NLRP3 modulator.
1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide: A related compound with potential therapeutic applications.
Uniqueness
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is unique due to its specific structure, which combines a piperazine ring with a hexahydro-s-indacene moiety. This unique structure allows it to interact with specific molecular targets, such as the NLRP3 inflammasome, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities, including antiparasitic, analgesic, and neuropharmacological effects. The compound Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a novel piperazine derivative that has shown promising biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound can be described by its molecular formula C24H30N2⋅2HCl and has a complex structure that includes a hexahydro-s-indacen moiety. Its synthesis and characterization have been documented in various studies.
Antiparasitic Activity
One of the significant areas of research for piperazine derivatives is their efficacy against parasitic infections. A study assessing the efficacy of piperazine dihydrochloride against Ascaris suum showed remarkable results. The compound was administered at a dosage of 200 mg/kg body weight and resulted in an efficacy rate of 99% to 100% against A. suum and nodular worms. Additionally, egg excretion was reduced by 98% to 100% six days post-treatment without any observed adverse reactions .
Neurotoxicity and Allergic Reactions
Despite its therapeutic potential, piperazine compounds can induce neurotoxicity and allergic reactions in some individuals. Reports indicate instances of respiratory allergies and skin sensitization following exposure to piperazine dihydrochloride. In one case study, a worker developed severe allergic symptoms after prolonged exposure to piperazine while mixing sheep drench . Furthermore, animal studies have demonstrated that high doses of piperazine can lead to degenerative changes in the liver and kidneys .
The mechanisms through which piperazine exerts its biological effects are multifaceted:
- Antiparasitic Mechanism : Piperazine acts as a neuromuscular blocking agent in parasites, leading to paralysis and subsequent expulsion from the host's body.
- Neuropharmacological Effects : Research indicates that piperazine derivatives may interact with neurotransmitter systems, including serotonin and dopamine pathways, which could explain their analgesic properties .
Case Studies
Several case studies highlight both the therapeutic benefits and risks associated with piperazine:
- Efficacy Against Ascaris suum : A controlled trial demonstrated that piperazine dihydrochloride effectively reduced parasite load with no significant side effects noted .
- Allergic Reactions : A documented case involved a 60-year-old man who developed respiratory symptoms after exposure to piperazine dust during agricultural work. His symptoms resolved upon cessation of exposure but recurred upon re-exposure .
Research Findings
Properties
CAS No. |
80761-01-9 |
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Molecular Formula |
C20H32Cl2N2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H30N2.2ClH/c1-21-11-13-22(14-12-21)10-4-9-20-18-7-2-5-16(18)15-17-6-3-8-19(17)20;;/h15H,2-14H2,1H3;2*1H |
InChI Key |
PMAZXXYQRALEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origin of Product |
United States |
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